Methyl 3-methylbenzofuran-6-carboxylate
Description
Methyl 3-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-10-5-8(11(12)13-2)3-4-9(7)10/h3-6H,1-2H3 |
InChI Key |
VIICZVKGFHCHON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
-
Substrate : 3-Methyl-6-hydroxybenzofuran precursors (e.g., 6-hydroxy-3-methylbenzofuran-2-carboxylic acid derivatives).
-
Conditions : Trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–25°C for 1–2 hours.
-
Mechanism : TFAA activates the hydroxyl group, facilitating nucleophilic attack by a carbonyl moiety to form the furan ring.
Base-Mediated Cyclization
-
Substrate : Ethyl 3-methylbenzofuran-2-carboxylate derivatives.
-
Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 4–6 hours.
Palladium-Catalyzed Hydrogenation
Catalytic hydrogenation is critical for reducing nitro or carbonyl intermediates to methyl groups:
-
Substrate : 3-Nitrobenzofuran-6-carboxylate esters.
-
Catalyst : Palladium on carbon (Pd/C, 10% w/w) under hydrogen gas (0.4 MPa).
-
Advantage : High selectivity for methyl group introduction without over-reduction.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in cyclization and esterification steps:
-
Substrate : 3-Bromocoumarin derivatives.
-
Conditions : Ethanol/NaOH (1:1), microwave irradiation at 300W, 79°C for 5 minutes.
-
Key Insight : Microwave conditions reduce reaction times from hours to minutes while maintaining high purity.
Nucleophilic Substitution and Esterification
Bromination-Alkylation Sequence
Direct Esterification
-
Substrate : 3-Methylbenzofuran-6-carboxylic acid.
-
Conditions : Thionyl chloride (SOCl₂) in methanol, reflux for 48 hours.
One-Pot Multistep Synthesis
A streamlined approach combines cyclization and esterification in a single vessel:
-
Substrates : o-Hydroxybenzaldehyde derivatives and 2-bromo fatty acid esters.
-
Advantages : Eliminates intermediate isolation, reducing solvent waste.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed | TFAA/DCM, 25°C | 70–85 | 1–2 h | High regioselectivity |
| Pd-Catalyzed | Pd/C, H₂, MeOH | 90–95 | 2–4 h | Excellent reduction efficiency |
| Microwave-Assisted | Ethanol/NaOH, 79°C, 300W | 95–99 | 5 min | Rapid synthesis |
| One-Pot | K₂CO₃/DMF, 120°C | 67–75 | 3 h | Process simplicity |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing dehydration pathways in cyclization reactions can generate 2,3-disubstituted benzofurans. Using bulky bases (e.g., DBU) minimizes this.
-
Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at industrial scales. Transitioning to flow chemistry improves reproducibility.
-
Catalyst Cost : Pd/C, while effective, is expensive. Recent studies suggest iron nanoparticles as a sustainable alternative .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 3-methylbenzofuran-6-carboxylate serves as a crucial building block for synthesizing more complex benzofuran derivatives. These derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound's unique structure facilitates various chemical reactions, enhancing its utility in organic synthesis.
Biology
Recent studies have highlighted the biological activities of this compound. It exhibits:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Antioxidant Properties : Its ability to modulate oxidative stress pathways indicates potential applications in treating oxidative stress-related diseases.
- Anticancer Potential : Research has demonstrated that this compound can inhibit the growth of cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). Specific derivatives have shown IC50 values comparable to established anticancer drugs .
Medicine
In medicinal chemistry, this compound is being investigated as a lead compound for developing new therapeutic agents. Its interactions with specific molecular targets suggest it may act as an enzyme modulator or receptor binder, potentially leading to novel treatments for cancer and other diseases .
Anticancer Activity Assessment
A study evaluated several derivatives of this compound against A549 and NCI-H23 cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 2.52 |
| 16a | NCI-H23 | 1.50 |
These findings underscore the importance of structural modifications in enhancing biological activity .
Industrial Applications
Beyond academic research, this compound finds applications in the pharmaceutical industry for synthesizing various therapeutic agents and agrochemicals. Its versatility in chemical reactions makes it valuable for producing fine chemicals used in drug formulations.
Mechanism of Action
The mechanism of action of Methyl 3-methylbenzofuran-6-carboxylate depends on its specific application. In biological systems, benzofuran derivatives often interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness
Methyl 3-methylbenzofuran-6-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. Its methyl and ester groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-methylbenzofuran-6-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenols with methyl acrylate derivatives or esterification of pre-formed benzofuran carboxylic acids. Key steps include controlling regioselectivity using catalysts (e.g., Lewis acids) and optimizing solvent systems (polar aprotic solvents like DMF at 80–120°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from structural isomers . Yield improvements may require iterative adjustment of stoichiometry, temperature, and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Identify the ester carbonyl (δ ~165–170 ppm in 13C NMR) and aromatic protons (δ 6.5–7.5 ppm in 1H NMR). Substituent effects from the 3-methyl group split aromatic proton signals, aiding regiochemical confirmation .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and benzofuran C-O-C asymmetric stretching (~1250 cm⁻¹) are key markers.
- Mass Spectrometry : Molecular ion peak (m/z ~190 for C11H10O3) and fragmentation patterns validate molecular weight and structural motifs .
Advanced Research Questions
Q. How can discrepancies in NMR or crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions between predicted and observed data often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
- X-ray Crystallography : Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks . If twinning or poor diffraction occurs, consider data collection at synchrotron facilities.
Q. What computational approaches are suitable for predicting the reactivity or physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic substitution.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or crystallization tendencies.
- Docking Studies : Explore potential bioactivity by docking into enzyme active sites (e.g., cytochrome P450 isoforms). While not directly referenced in the evidence, these methods are standard in benzofuran derivative studies .
Q. How do crystallographic software tools like SHELXL and ORTEP-3 enhance structural refinement and visualization for this compound?
- Methodological Answer :
- SHELXL : Refines small-molecule structures using least-squares minimization, handling twinning and disorder via PART instructions. Its robust parameterization improves R-factor convergence even with low-resolution data .
- ORTEP-3 : Generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement parameters critical for validating molecular geometry and intermolecular interactions .
Q. What strategies confirm regioselectivity in the synthesis of this compound versus its structural isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
